molecular formula C27H25NO6 B11159394 6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

Cat. No.: B11159394
M. Wt: 459.5 g/mol
InChI Key: ZYTSHHVRKMVCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a complex organic compound that belongs to the class of benzo[c]chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multi-step reactions. One common method involves the Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate . Another approach is based on the reaction of salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[c]chromen derivatives.

Scientific Research Applications

6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with molecular targets such as enzymes or receptors. For example, its neuroprotective effects are mediated through the inhibition of phosphodiesterase 2, which leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate . These cyclic nucleotides play a crucial role in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is unique due to its specific structural features, such as the presence of a benzyloxycarbonyl group and a hexanoate chain. These features contribute to its distinct chemical reactivity and potential biological activities.

Biological Activity

The compound 6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a synthetic derivative of the benzochromene class, which has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and a comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C27H25NO6C_{27}H_{25}NO_6, with a molecular weight of approximately 461.463 g/mol. The compound features a complex structure characterized by the presence of a benzochromene core, a carbonyl group at the 6-position, and a hexanoate moiety attached to a benzyloxycarbonyl amino group.

Key Structural Features

FeatureDescription
Core Structure Benzochromene
Functional Groups Carbonyl, amino, and hexanoate
Molecular Weight 461.463 g/mol
LogP 5.478
Solubility Poorly soluble in water (LogSw: -5.85)

Anticancer Properties

Research into compounds similar to this compound indicates potential anticancer properties. For instance, derivatives of benzochromenes have been studied for their effects on various cancer cell lines:

  • Urolithin B , a metabolite of ellagic acid, has shown neuroprotective effects and potential in treating neurodegenerative diseases, highlighting the therapeutic potential of benzochromene derivatives in oncology .
  • A study reported that certain alkoxylated derivatives displayed promising phosphodiesterase II (PDE2) inhibitory activity with IC50 values as low as 3.67μM3.67\,\mu M, indicating their potential as anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaIC50 (μM)Biological Activity Description
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate C25H25ClNO5Not specifiedSimilar structure; potential anticancer activity
8-methoxy-4-methyl-6H-benzo[c]chromene C18H18O3Not specifiedStudied for chemical properties; lacks amino functionality
Urolithin B C15H10O5~3.67Neuroprotective effects; PDE2 inhibitor

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated various benzochromene derivatives against melanoma cell lines, revealing significant cytotoxicity in certain compounds with hydroxyl or nitro groups . Although specific data for this compound is lacking, structural similarities suggest potential efficacy.
  • Pharmacokinetics and Bioavailability : The ability of related compounds to penetrate the blood-brain barrier (BBB) enhances their therapeutic applications in neurodegenerative diseases . For instance, alkoxylated derivatives demonstrated favorable pharmacokinetic profiles.

Properties

Molecular Formula

C27H25NO6

Molecular Weight

459.5 g/mol

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C27H25NO6/c29-25(13-5-2-8-16-28-27(31)32-18-19-9-3-1-4-10-19)33-20-14-15-22-21-11-6-7-12-23(21)26(30)34-24(22)17-20/h1,3-4,6-7,9-12,14-15,17H,2,5,8,13,16,18H2,(H,28,31)

InChI Key

ZYTSHHVRKMVCST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.